molecular formula C15H14FNO4S B6412107 2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid CAS No. 1261913-53-4

2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid

Cat. No.: B6412107
CAS No.: 1261913-53-4
M. Wt: 323.3 g/mol
InChI Key: OUXOPFLAMJFLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .

Comparison with Similar Compounds

  • 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • Phenylboronic acid derivatives

Comparison: 2-(3-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a dimethylsulfamoyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns .

Properties

IUPAC Name

2-[3-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXOPFLAMJFLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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